molecular formula C5H11N4+ B12965784 (1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanamine

(1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanamine

Cat. No.: B12965784
M. Wt: 127.17 g/mol
InChI Key: AETFVAMUVZHWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanamine is a chemical compound that belongs to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dimethyl group and a methanamine group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanamine typically involves the reaction of 1,2,4-triazole with appropriate alkylating agents. One common method is the alkylation of 1,2,4-triazole with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, industrial methods may include the use of catalysts to accelerate the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for the development of new materials and catalysts .

Biology

In biological research, triazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. This compound has shown promise in inhibiting certain enzymes, making it a candidate for drug development .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Triazole derivatives are known for their antifungal, antiviral, and anticancer properties. Research is ongoing to determine the efficacy of this compound in treating various diseases .

Industry

Industrially, this compound is used in the production of agrochemicals and pharmaceuticals. Its ability to act as a ligand in coordination chemistry makes it useful in the development of metal-based catalysts .

Mechanism of Action

The mechanism of action of (1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.

    1,3-Dimethyl-1H-1,2,4-triazole: A similar compound with two methyl groups attached to the triazole ring.

    1,4-Dimethyl-1H-1,2,4-triazole: Another derivative with methyl groups at different positions on the triazole ring.

Uniqueness

(1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interact with biological targets in ways that other triazole derivatives cannot.

Properties

Molecular Formula

C5H11N4+

Molecular Weight

127.17 g/mol

IUPAC Name

(1,1-dimethyl-1,2,4-triazol-1-ium-3-yl)methanamine

InChI

InChI=1S/C5H11N4/c1-9(2)4-7-5(3-6)8-9/h4H,3,6H2,1-2H3/q+1

InChI Key

AETFVAMUVZHWQA-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(C=NC(=N1)CN)C

Origin of Product

United States

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